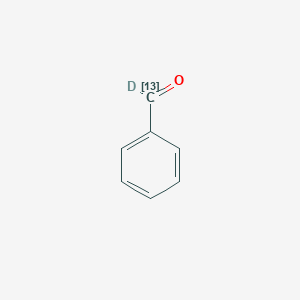

Benz(aldehyde-D)-carbonyl-13C

概要

説明

Benz(aldehyde-D)-carbonyl-13C, also known as deuterated acetophenone, is a chemical compound with the molecular formula C7H6O. It is a deuterated version of acetophenone, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique chemical properties and isotopic labeling, which makes it valuable in various experimental applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benz(aldehyde-D)-carbonyl-13C typically involves the deuteration of acetophenone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.

化学反応の分析

3.1. Hydrogenation Reactions

Benz(aldehyde-D)-carbonyl-13C undergoes hydrogenation to form benzyl alcohol via two main pathways:

-

Hydroxy pathway : The carbonyl oxygen is first hydrogenated to form a hydroxy intermediate, followed by hydrogenation at the alpha carbon.

-

Alkoxy pathway : The carbonyl carbon is hydrogenated first, forming an alkoxy intermediate that subsequently undergoes further hydrogenation.

Isotope labeling studies have shown that these pathways can be distinguished based on the products formed during the reaction .

3.2. Carbon-Carbon Coupling Reactions

In addition to hydrogenation, this compound can participate in carbon-carbon coupling reactions. For instance:

-

The hydroxy intermediate formed during hydrogenation can react with another molecule of benzaldehyde to form hydrobenzoin through a radical mechanism.

-

The efficiency of these reactions can be influenced by factors such as catalyst choice and reaction conditions (e.g., solvent type and temperature) which affect the binding strength of adsorbed species on the catalyst surface .

4.1. Tracer Studies

The compound's ability to act as a tracer in biological systems has been demonstrated in various studies, enabling researchers to map processes such as:

-

Metabolic flux analysis : Understanding how metabolites are utilized in different pathways.

-

Pharmacokinetics : Tracking drug metabolism and distribution within biological systems.

科学的研究の応用

Chemistry

- Tracer Studies : Benz(aldehyde-D)-carbonyl-13C is extensively used as a tracer in kinetic studies and reaction mechanisms. The isotopic labeling helps in understanding the pathways and rates of chemical reactions.

- Mechanistic Insights : The compound's isotopic effect can influence reaction rates, providing insights into molecular interactions and mechanisms. For instance, studies have shown how deuterated compounds can alter vibrational frequencies, leading to changes in reactivity.

Biology

- Metabolic Studies : In biological research, this compound is utilized to trace the incorporation and transformation of deuterated compounds within metabolic pathways. It helps in understanding how drugs and metabolites behave in biological systems.

- Biocatalysis : Research has demonstrated the use of benzaldehyde derivatives in biocatalytic processes, such as the reduction of benzaldehyde to benzyl alcohol using plant extracts as enzyme sources. This method highlights environmentally friendly approaches to organic synthesis .

Medicine

- Drug Development : this compound plays a critical role in pharmacokinetic studies to evaluate the behavior of deuterated drugs in vivo. The isotopic labeling aids in differentiating between drug metabolites and parent compounds during analysis.

- Therapeutic Applications : The compound's properties are explored for developing new therapeutic agents that leverage the unique pharmacological profiles of deuterated compounds, potentially leading to drugs with improved efficacy and reduced side effects.

Industry

- Deuterated Solvents : this compound is used in the production of deuterated solvents that are crucial for NMR spectroscopy and other analytical techniques. These solvents provide clearer signals due to the absence of interfering hydrogen signals.

- Chemical Manufacturing : The compound serves as a precursor for synthesizing various industrial chemicals and materials, including surfactants and polymers. Its use contributes to sustainable practices by enabling reactions that minimize waste .

Kinetic Studies Using Isotopic Labeling

A study demonstrated the use of this compound to investigate reaction mechanisms involving electrophilic aromatic substitution reactions. The isotopic labeling allowed researchers to track the movement of atoms through various reaction pathways, providing detailed insights into the kinetics involved.

Biocatalytic Reduction Research

In a recent study on biocatalytic reduction processes, researchers utilized aqueous extracts from vegetable wastes to reduce benzaldehyde to benzyl alcohol effectively. This application not only highlights the compound's utility but also emphasizes sustainable practices in organic synthesis by employing waste materials as catalysts .

作用機序

The mechanism of action of Benz(aldehyde-D)-carbonyl-13C is primarily related to its isotopic labeling. The presence of deuterium affects the compound’s vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

類似化合物との比較

Similar Compounds

Acetophenone: The non-deuterated version of Benz(aldehyde-D)-carbonyl-13C.

Deuterated Benzene: Another deuterated aromatic compound used in similar applications.

Deuterated Toluene: A deuterated version of toluene with similar isotopic labeling properties.

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its deuterium content allows for precise tracking in various experimental setups, making it a valuable tool in scientific research.

生物活性

Benz(aldehyde-D)-carbonyl-13C, a stable isotope-labeled derivative of benzaldehyde, has garnered attention in various fields of research due to its unique properties and biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, metabolic pathways, and potential applications in biocatalysis.

Chemical Structure and Properties

This compound is a carbonyl compound characterized by the presence of a deuterium atom at the aldehyde position. Its molecular formula is , with a specific isotope composition that allows for tracing and studying metabolic processes in biological systems .

Antimicrobial Activity

Research indicates that benzaldehyde and its derivatives exhibit significant antimicrobial properties. A study evaluating benzaldehyde as an antibiotic modulator reported its effectiveness against various bacterial strains, including Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values demonstrated that benzaldehyde can enhance the efficacy of standard antibiotics by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance .

Table 1: Antimicrobial Efficacy of Benzaldehyde Derivatives

| Bacterial Strain | MIC (mg/mL) | Modulation Effect |

|---|---|---|

| Staphylococcus aureus | 1.60 | Enhanced with ciprofloxacin |

| Escherichia coli | 2.00 | Moderate inhibition |

| Pseudomonas aeruginosa | 2.50 | Minimal effect |

Toxicological Effects

While benzaldehyde exhibits antimicrobial properties, it also poses toxicity risks. Studies have shown that exposure to benzaldehyde can lead to mortality and locomotor damage in model organisms such as Drosophila melanogaster . The compound's toxic effects were observed at concentrations as low as 1.25 µg/mL, indicating potential risks for non-target organisms in ecological settings .

Biocatalytic Applications

This compound has been explored for its biocatalytic potential. Research involving plant-based biocatalysts demonstrated effective reduction of benzaldehyde to its corresponding alcohol using various plant extracts. For instance, capulin and mamey seeds showed conversion rates between 45% and 54%, highlighting the feasibility of utilizing agricultural waste for biotransformation processes .

Table 2: Biocatalytic Reduction of Benzaldehyde

| Biocatalyst Source | Conversion Rate (%) |

|---|---|

| Capulin seeds | 54 |

| Mamey seeds | 50 |

| Bean pods | 45 |

| Turnip rape stalks | 40 |

Case Studies

- Antimicrobial Modulation : A case study assessed the interaction between benzaldehyde and ciprofloxacin against Staphylococcus aureus . The results indicated a significant reduction in MIC when benzaldehyde was used in conjunction with the antibiotic, suggesting a synergistic effect that could be harnessed in clinical settings.

- Toxicity Assessment : Another study focused on the effects of benzaldehyde on Drosophila melanogaster , revealing that prolonged exposure resulted in increased mortality rates and impaired mobility, emphasizing the need for careful evaluation of its ecological impact.

特性

IUPAC Name |

deuterio(phenyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-KFNOGTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584016 | |

| Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155638-70-3 | |

| Record name | (formyl-~13~C,formyl-~2~H)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155638-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。